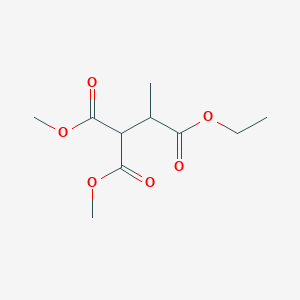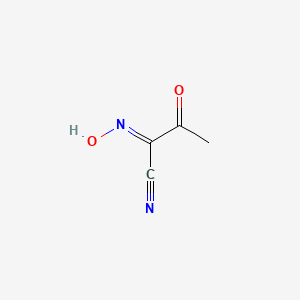![molecular formula C18H19N2S+ B12333834 Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-](/img/structure/B12333834.png)
Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-: is a synthetic organic compound belonging to the class of benzothiazolium salts. This compound is known for its unique structural features and has been widely studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- typically involves the reaction of 2-methylbenzothiazole with 4-(dimethylamino)benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product as a benzothiazolium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include methanol and ethanol, and the reaction is often carried out at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced products, often involving the use of reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups on the benzothiazolium ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazolium oxides, while reduction can produce benzothiazolium hydrides .
Scientific Research Applications
Chemistry: In chemistry, Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- is used as a precursor for the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pigments, and other functional materials .
Biology: In biological research, this compound is utilized as a fluorescent probe due to its strong fluorescence properties. It is employed in imaging techniques to study cellular structures and processes .
Medicine: It is investigated for its antimicrobial and anticancer properties .
Industry: Industrially, this compound is used in the production of dyes and pigments. Its unique structural features make it suitable for use in various industrial applications, including the manufacturing of optical materials .
Mechanism of Action
The mechanism of action of Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, leading to changes in cellular functions. The compound’s fluorescence properties enable it to act as a probe, allowing researchers to visualize and study cellular processes .
Comparison with Similar Compounds
- Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]methyl]-3-ethyl-, perchlorate
- Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-5,6-dimethoxy-3-propyl-, iodide
- Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-(2-propynyl)-, bromide
Uniqueness: Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- stands out due to its specific structural configuration, which imparts unique fluorescence properties. This makes it particularly valuable in applications requiring fluorescent probes, such as imaging and diagnostic techniques .
Properties
Molecular Formula |
C18H19N2S+ |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H19N2S/c1-19(2)15-11-8-14(9-12-15)10-13-18-20(3)16-6-4-5-7-17(16)21-18/h4-13H,1-3H3/q+1 |
InChI Key |
VCZBIKURSGZDKK-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione](/img/structure/B12333760.png)
![Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]-](/img/structure/B12333768.png)



![3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12333797.png)
![Uridine, 2'-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]-](/img/structure/B12333804.png)


![(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B12333819.png)
![(E)-2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine](/img/structure/B12333827.png)
![2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B12333830.png)
